molecular formula C16H14N4O4 B12019785 N-(4-Methylphenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide CAS No. 50785-62-1

N-(4-Methylphenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide

Katalognummer: B12019785
CAS-Nummer: 50785-62-1
Molekulargewicht: 326.31 g/mol
InChI-Schlüssel: DVOIKNUKCMHOTF-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methylphenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation reaction between 2-nitrobenzaldehyde and N-(4-methylphenyl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methylphenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazone moiety can be oxidized to form corresponding azines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Azines or other hydrazone derivatives.

    Substitution: Substituted hydrazones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(4-Methylphenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrobenzylidene moiety could be involved in redox reactions, while the hydrazone group may participate in binding interactions with proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methylphenyl)-2-(2-(2-nitrophenyl)hydrazino)-2-oxoacetamide
  • N-(4-Methylphenyl)-2-(2-(2-aminobenzylidene)hydrazino)-2-oxoacetamide
  • N-(4-Methylphenyl)-2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoacetamide

Uniqueness

N-(4-Methylphenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to the presence of the nitrobenzylidene moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents on the benzylidene group.

Eigenschaften

CAS-Nummer

50785-62-1

Molekularformel

C16H14N4O4

Molekulargewicht

326.31 g/mol

IUPAC-Name

N-(4-methylphenyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14N4O4/c1-11-6-8-13(9-7-11)18-15(21)16(22)19-17-10-12-4-2-3-5-14(12)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+

InChI-Schlüssel

DVOIKNUKCMHOTF-LICLKQGHSA-N

Isomerische SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.